molecular formula C16H8Cl2O2 B14723753 2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione CAS No. 6240-52-4

2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione

Cat. No.: B14723753
CAS No.: 6240-52-4
M. Wt: 303.1 g/mol
InChI Key: BWFWAMZRBJIAJC-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione is a chemical compound that belongs to the class of indene-1,3-dione derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to the indene-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with indane-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione is unique due to the presence of the dichlorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O2/c17-10-6-5-9(14(18)8-10)7-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFWAMZRBJIAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367965
Record name ST50985307
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-52-4
Record name ST50985307
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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